3-(3-Methoxybenzyl)pyrrolidine Hydrochloride
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Overview
Description
3-(3-Methoxybenzyl)pyrrolidine Hydrochloride is a chemical compound with the molecular formula C12H18ClNO It is a derivative of pyrrolidine, a five-membered nitrogen-containing heterocycle, and features a methoxybenzyl group attached to the nitrogen atom
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 3-(3-Methoxybenzyl)pyrrolidine Hydrochloride typically involves the reaction of 3-methoxybenzyl chloride with pyrrolidine in the presence of a base such as sodium hydroxide or potassium carbonate. The reaction is usually carried out in an organic solvent like dichloromethane or toluene under reflux conditions. The product is then purified by recrystallization or column chromatography.
Industrial Production Methods: On an industrial scale, the synthesis may involve continuous flow reactors to ensure consistent quality and yield. The use of automated systems for reagent addition and temperature control can enhance the efficiency and scalability of the production process.
Types of Reactions:
Oxidation: this compound can undergo oxidation reactions, typically using reagents like potassium permanganate or chromium trioxide, to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can be performed using hydrogen gas in the presence of a palladium catalyst to reduce any double bonds or functional groups present in the molecule.
Substitution: Nucleophilic substitution reactions can occur at the methoxybenzyl group, where the methoxy group can be replaced by other nucleophiles such as halides or amines.
Common Reagents and Conditions:
Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)
Reduction: Hydrogen gas (H2), palladium on carbon (Pd/C)
Substitution: Sodium iodide (NaI), ammonium chloride (NH4Cl)
Major Products Formed:
Oxidation: Formation of ketones or aldehydes
Reduction: Formation of saturated hydrocarbons
Substitution: Formation of substituted benzyl derivatives
Scientific Research Applications
Chemistry: In chemistry, 3-(3-Methoxybenzyl)pyrrolidine Hydrochloride is used as an intermediate in the synthesis of more complex molecules. Its unique structure allows for the exploration of various chemical reactions and mechanisms.
Biology: In biological research, this compound can be used to study the interactions between small molecules and biological macromolecules such as proteins and nucleic acids. It may serve as a ligand in binding studies or as a probe in biochemical assays.
Medicine: In medicinal chemistry, this compound is investigated for its potential therapeutic properties. It may act as a precursor for the development of new drugs targeting specific biological pathways.
Industry: In the industrial sector, this compound can be used in the production of specialty chemicals and materials. Its reactivity and functional groups make it a valuable building block for various applications.
Mechanism of Action
The mechanism of action of 3-(3-Methoxybenzyl)pyrrolidine Hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The methoxybenzyl group can enhance the binding affinity to these targets, leading to modulation of their activity. The pyrrolidine ring provides structural stability and contributes to the overall pharmacokinetic properties of the compound.
Comparison with Similar Compounds
- 3-(2-Methoxybenzyl)pyrrolidine Hydrochloride
- 3-(4-Methoxybenzyl)pyrrolidine Hydrochloride
- 3-(3-Fluorobenzyl)pyrrolidine Hydrochloride
Comparison: Compared to its analogs, 3-(3-Methoxybenzyl)pyrrolidine Hydrochloride is unique due to the position of the methoxy group on the benzyl ring. This positional difference can significantly influence the compound’s chemical reactivity, binding affinity, and overall biological activity. For instance, the 3-methoxy group may provide better steric and electronic properties for specific reactions or interactions compared to the 2- or 4-methoxy analogs.
Properties
IUPAC Name |
3-[(3-methoxyphenyl)methyl]pyrrolidine;hydrochloride |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H17NO.ClH/c1-14-12-4-2-3-10(8-12)7-11-5-6-13-9-11;/h2-4,8,11,13H,5-7,9H2,1H3;1H |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UMEVISMABJTPFN-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC(=C1)CC2CCNC2.Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H18ClNO |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
227.73 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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